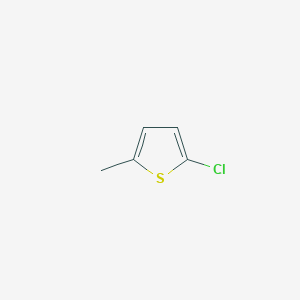
2-Cloro-5-metiltiofeno
Descripción general
Descripción
2-Chloro-5-methylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom. This compound is characterized by the presence of a chlorine atom at the second position and a methyl group at the fifth position on the thiophene ring. It is widely used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and advanced materials .
Aplicaciones Científicas De Investigación
2-Chloro-5-methylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of various drugs, including anti-inflammatory and antimicrobial agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Chloro-5-methylthiophene can be synthesized through several methods. One common approach involves the chlorination of 5-methylthiophene using chlorine gas or other chlorinating agents such as sulfuryl chloride. The reaction is typically carried out in the presence of a catalyst like iron(III) chloride at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of 2-chloro-5-methylthiophene often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-5-methylthiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound readily participates in electrophilic substitution reactions due to the electron-rich nature of the thiophene ring. Common electrophiles include halogens, nitro groups, and acyl groups.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides and sulfones or reduced to yield thiol derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, nitric acid, and acyl chlorides are used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium amide, thiourea, and sodium alkoxide are employed under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are utilized.
Major Products Formed:
Electrophilic Substitution: Products include 2-bromo-5-methylthiophene, 2-nitro-5-methylthiophene, and 2-acyl-5-methylthiophene.
Nucleophilic Substitution: Products include 2-amino-5-methylthiophene, 2-thio-5-methylthiophene, and 2-alkoxy-5-methylthiophene.
Oxidation: Products include 2-chloro-5-methylthiophene sulfoxide and 2-chloro-5-methylthiophene sulfone.
Reduction: Products include 2-chloro-5-methylthiol.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-methylthiophene depends on its specific application. In electrophilic substitution reactions, the sulfur atom in the thiophene ring donates electron density, making the ring more reactive towards electrophiles. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. The compound’s reactivity is influenced by the electron-donating methyl group and the electron-withdrawing chlorine atom, which modulate the electron density on the thiophene ring .
Comparación Con Compuestos Similares
2-Chloro-5-methylthiophene can be compared with other thiophene derivatives such as:
2-Bromo-5-methylthiophene: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
2-Chloro-3-methylthiophene: The position of the methyl group changes the compound’s reactivity and properties.
5-Chloro-2-methylthiophene: The position of the chlorine atom affects the compound’s chemical behavior.
Uniqueness: 2-Chloro-5-methylthiophene is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct electronic properties and reactivity patterns. This makes it a valuable intermediate in the synthesis of various specialized compounds .
Propiedades
IUPAC Name |
2-chloro-5-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClS/c1-4-2-3-5(6)7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMMZMYGEVUURX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169326 | |
| Record name | Thiophene, 2-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17249-82-0 | |
| Record name | Thiophene, 2-chloro-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 2-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Chloro-5-methylthiophene as a chemical building block?
A1: 2-Chloro-5-methylthiophene serves as a versatile intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. [, ] Its reactivity allows for further modifications, making it a valuable starting material for creating complex molecules.
Q2: How does the structure of 2-Chloro-5-methylthiophene influence its reactivity?
A2: The presence of both a chlorine atom and a methyl group on the thiophene ring influences the reactivity of 2-Chloro-5-methylthiophene. [] The chlorine atom acts as a good leaving group, enabling substitution reactions. Additionally, the methyl group can direct electrophilic aromatic substitution reactions to specific positions on the ring. This regioselectivity is particularly important in synthesizing complex molecules where precise control over the substitution pattern is crucial.
Q3: What synthetic routes are available for preparing 2-Chloro-5-methylthiophene?
A3: One reported method involves reacting 2-methylthiophene with sulfuryl chloride. This reaction provides 2-Chloro-5-methylthiophene in a good yield (73.96%). [] This synthetic approach highlights the practical aspects of preparing this valuable intermediate.
Q4: How have researchers utilized 2-Chloro-5-methylthiophene in materials science?
A4: Researchers have successfully synthesized photochromic dithienylcyclopentene liquid crystal derivatives using 2-Chloro-5-methylthiophene as a starting material. [] These derivatives exhibit reversible isomerization between open-ring and closed-ring forms upon light irradiation, leading to a color change between colorless and purple. This property makes them potentially useful in applications such as light-responsive materials and optical devices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


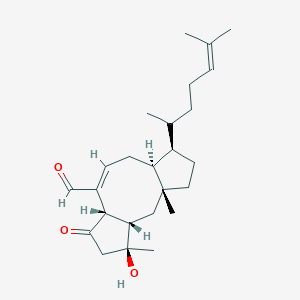
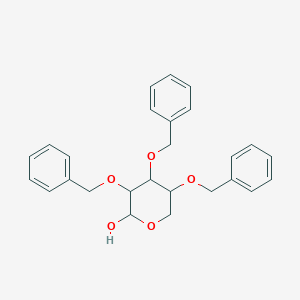
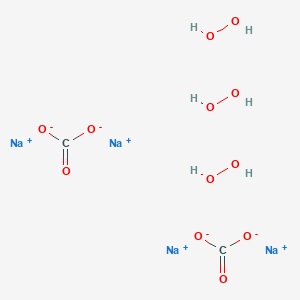


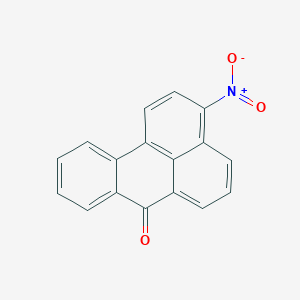

![Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-](/img/structure/B100143.png)


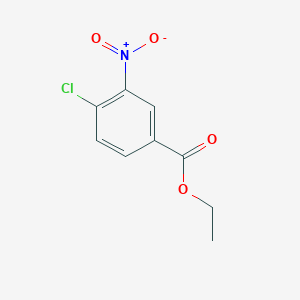
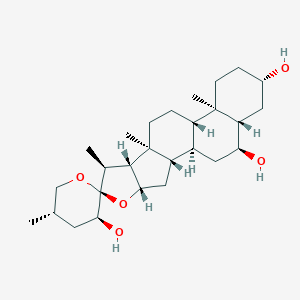
![3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B100149.png)
![Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B100152.png)
